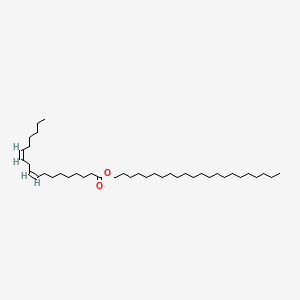
Behenyl linoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Behenyl linoleate, also known as docosyl (6E,9E)-octadeca-6,9-dienoate, is an ester formed from behenyl alcohol and linoleic acid. It is a wax ester commonly used in cosmetics and personal care products due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to formulations, making it a popular ingredient in lotions, creams, and other skincare products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Behenyl linoleate can be synthesized through the esterification of behenyl alcohol and linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or enzymes. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Behenyl linoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleate moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroperoxides.
Reduction: Behenyl alcohol and linoleic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Behenyl linoleate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance skin penetration.
Mécanisme D'action
Behenyl linoleate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, reducing water loss and providing a smooth and silky texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration. Additionally, this compound can act as a penetration enhancer, facilitating the delivery of active ingredients into the skin .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Behenyl palmitoleate
- Behenyl oleate
- Behenyl linolenate
- Cetyl alcohol
- Behenyl alcohol
Uniqueness
Behenyl linoleate is unique due to its specific combination of behenyl alcohol and linoleic acid, which provides a balance of emollient properties and skin penetration enhancement. Compared to other similar compounds, this compound offers a higher degree of hydration and a smoother texture, making it particularly suitable for use in high-end skincare products .
Propriétés
Numéro CAS |
204688-40-4 |
|---|---|
Formule moléculaire |
C40H76O2 |
Poids moléculaire |
589.0 g/mol |
Nom IUPAC |
docosyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h12,14,18,24H,3-11,13,15-17,19-23,25-39H2,1-2H3/b14-12-,24-18- |
Clé InChI |
WBQCFLFBQKAZCD-IZZOXVKHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


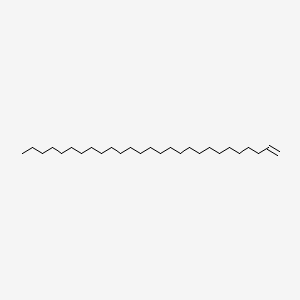

![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

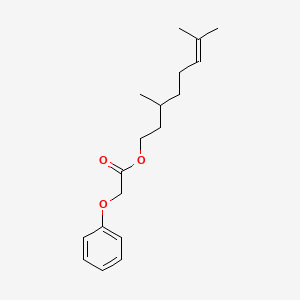
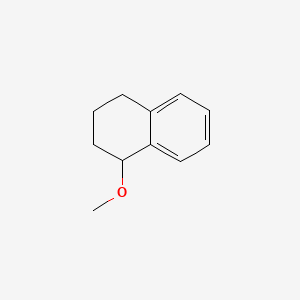
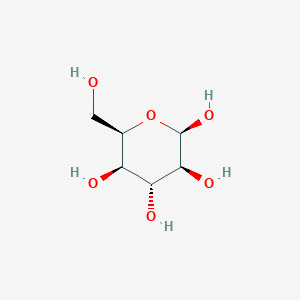
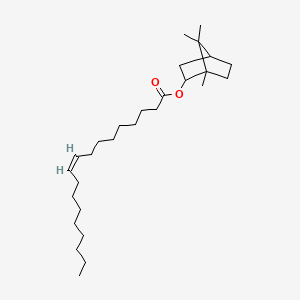

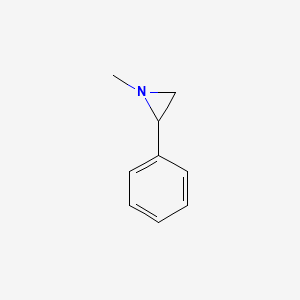

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)

